molecular formula C12H14N2OS B1482023 2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol CAS No. 2097964-84-4

2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol

Cat. No. B1482023
CAS RN: 2097964-84-4
M. Wt: 234.32 g/mol
InChI Key: ATIYZDVNKFKRKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol, also known as CPTP, is an organic compound that has been studied extensively in recent years. It has been found to have a wide range of applications in scientific research, and its potential for further use is currently being explored.

Scientific Research Applications

Structural Characterization and Applications in Material Science

  • Structural Analysis : A study by Delgado et al. (2020) focuses on the structural characterization of a similar pyrazoline compound, highlighting the use of X-ray diffraction and Hirshfeld surface analysis for understanding molecular interactions and crystal packing.
  • Opto-Electronic Materials : The development of novel heterocyclic compounds for opto-electronic applications, as explored by Ramkumar & Kannan (2015), indicates the potential of pyrazoline derivatives in this field.

Potential Antimicrobial and Antifungal Applications

  • Antibacterial Activity : Research by Rani & Mohamad (2014) on pyrazoline derivatives shows promising antibacterial properties, especially against certain Gram-positive and Gram-negative bacteria.
  • Antifungal Properties : The work of Elewa et al. (2020) on chitosan Schiff bases incorporating heterocyclic moieties, including pyrazoline, demonstrates potential antifungal activity.

Potential in Cancer Research

  • Anticancer Agents : A study by Gomha et al. (2016) describes the synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety and their evaluation as anti-tumor agents, indicating the potential use of pyrazoline derivatives in cancer treatment.
  • Cytotoxicity Evaluation : The research by Alam et al. (2018) involves the synthesis of pyrazolyl derivatives and their evaluation for cytotoxicity against various human cancer cell lines, further supporting their application in cancer research.

properties

IUPAC Name

2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c15-6-5-14-11(9-3-4-9)8-10(13-14)12-2-1-7-16-12/h1-2,7-9,15H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIYZDVNKFKRKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCO)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol
Reactant of Route 2
2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol
Reactant of Route 3
Reactant of Route 3
2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol
Reactant of Route 4
2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol
Reactant of Route 5
Reactant of Route 5
2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol
Reactant of Route 6
2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethan-1-ol

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